molecular formula C24H24N4O2S B2621577 (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049470-87-2

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2621577
CAS No.: 1049470-87-2
M. Wt: 432.54
InChI Key: BFCAHULXRWFOET-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an imidazo[2,1-b]thiazole ring substituted with a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual inhibition of acetylcholinesterase and butyrylcholinesterase, for example, makes it a promising candidate for the treatment of neurodegenerative diseases .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-17-3-5-18(6-4-17)21-15-28-22(16-31-24(28)25-21)23(29)27-13-11-26(12-14-27)19-7-9-20(30-2)10-8-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCAHULXRWFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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